N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide
Overview
Description
“N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide” is a complex organic compound. However, there is limited specific information available about this exact compound . It’s worth noting that compounds with similar structures, such as “N-(2,6-Diethylphenyl)acetamide” and “ETHYL N-(2,6-DIETHYLPHENYL)CARBAMATE”, are known .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound “3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide” was synthesized by splicing together a chloro-substituted quinoline moiety found in quinclorac (a selective herbicide) and a substituted amide moiety found in pretilachlor (another selective herbicide) using the active substructure splicing method . However, the exact synthesis process for “this compound” is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of “this compound” is not directly available. However, the structures of similar compounds such as “2-Chloro-N-(2,6-diethylphenyl)acetamide” and “N-(2,6-diethylphenyl)-2-mercaptoacetamide” have been reported .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the degradation pathway of alachlor, a herbicide, was studied and it was found that alachlor was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively. 2,6-Diethylaniline was transformed into N-(2,6-diethylphenyl) formamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly available. However, similar compounds such as “2-Chloro-N-(2,6-diethylphenyl)acetamide” have been reported .
Scientific Research Applications
NMDA Receptor Antagonists
Research has identified derivatives of cyclopropanecarboxamide as potential NMDA receptor antagonists. These compounds, including milnacipran and its derivatives, have shown binding affinity for NMDA receptors in vitro and protection against NMDA-induced lethality in mice. Such findings suggest their importance as prototypes for designing potent NMDA-receptor antagonists due to their characteristic structure, offering a distinct approach from known competitive and noncompetitive antagonists (Shuto et al., 1995; Shuto et al., 1998).
Antitumor Agents
Cyclopropanecarboxamide derivatives have been explored for their potential as DNA-intercalating antitumor agents. Certain derivatives demonstrated moderate in vivo antitumor activity against leukemias and carcinomas, indicating that the effective pharmacophore in this class of carboxamides is not limited to linear tricyclic chromophores. This research expands the understanding of DNA-intercalating agents and their potential therapeutic applications (Atwell et al., 1988).
Potential Antidepressants
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants. Some derivatives displayed more activity than traditional antidepressants, such as imipramine and desipramine, in animal tests designed to reveal potential antidepressant activity. This research identifies cyclopropanecarboxamide derivatives as a new series of compounds with potential for treating depression (Bonnaud et al., 1987).
Mechanism of Action
The mechanism of action of “N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide” is not directly available. However, similar compounds have shown various biological activities. For instance, a compound “3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide” displayed excellent control efficiency against Echinochloa crusgalli and also showed good fungicidal in vitro activity against Phytophthora capsici, Phytophthora sojae, and Phytophthora infestans .
Safety and Hazards
The safety and hazards associated with “N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide” are not directly available. However, safety data sheets for similar compounds like “2-Chloro-N-(2,6-diethylphenyl)acetamide” provide information on hazards, precautionary statements, and first-aid measures .
Future Directions
The future directions for research on “N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, agriculture, or industry could be investigated .
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-phenylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-3-14-11-8-12-15(4-2)19(14)21-20(22)18-13-17(18)16-9-6-5-7-10-16/h5-12,17-18H,3-4,13H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPVUUMMENQYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CC2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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